

# Application Notes and Protocols: Techniques for Measuring VDAC1 Inhibition by AKOS-22

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1] Its involvement in apoptosis makes it a critical target for drug discovery.[2] **AKOS-22** is a known inhibitor of VDAC1, demonstrating a binding affinity (Kd) of 15.4 µM and effectively inhibiting VDAC1 oligomerization and apoptosis.[3][4] This document provides detailed protocols for three key experimental techniques to measure the inhibitory activity of **AKOS-22** on VDAC1: Electrophysiology using a Planar Lipid Bilayer system, a Bioluminescence Resonance Energy Transfer (BRET) assay for VDAC1 oligomerization, and a fluorescence-based assay to assess mitochondrial membrane potential.

## **Introduction to VDAC1 and AKOS-22**

VDAC1 exists in a dynamic equilibrium between a high-conductance "open" state, which allows the passage of anions like ATP, and a low-conductance "closed" state, which is more selective for cations.[1][5] The open state is predominant at low membrane potentials (approximately -40 to +40 mV).[1] VDAC1 plays a crucial role in mitochondria-mediated apoptosis, in part through its oligomerization, which is believed to form a pore for the release of pro-apoptotic factors.[6]



**AKOS-22** is a small molecule that has been identified as a direct inhibitor of VDAC1.[2][3] It has been shown to interfere with VDAC1's function by inhibiting its oligomerization, thereby preventing the downstream events of the apoptotic cascade.[2][6] The ability to accurately measure the inhibitory effects of compounds like **AKOS-22** on VDAC1 is essential for the development of novel therapeutics targeting VDAC1-mediated pathologies.

## **Experimental Protocols**

This section details the methodologies for quantifying the inhibition of VDAC1 by AKOS-22.

## Electrophysiological Measurement of VDAC1 Channel Activity

This protocol describes the reconstitution of purified VDAC1 into a planar lipid bilayer (PLB) to directly measure its channel conductance and the effect of AKOS-22.[3][6][8]

Objective: To measure the effect of **AKOS-22** on the ion channel conductance of VDAC1.

#### Materials:

- Purified VDAC1 protein
- Soybean asolectin
- n-Decane
- Buffer solution: 1 M NaCl, 10 mM HEPES, pH 7.4[6]
- AKOS-22 stock solution (in a suitable solvent like DMSO)
- Planar lipid bilayer setup with Ag/AgCl electrodes
- Bilayer clamp amplifier
- Data acquisition and analysis software

#### Protocol:



- Prepare the Planar Lipid Bilayer:
  - Prepare a solution of soybean asolectin in n-decane (e.g., 25 mg/ml).
  - $\circ$  Form a lipid bilayer across a small aperture (100-250  $\mu$ m) separating two chambers (cis and trans) filled with the buffer solution.[8]
- Reconstitute VDAC1:
  - Add a small amount of purified VDAC1 (e.g., 1-5 ng) to the cis chamber.
  - Monitor the electrical capacitance and conductance to confirm the insertion of VDAC1 channels into the bilayer. Single-channel insertions will appear as discrete steps in conductance.
- · Record Baseline VDAC1 Activity:
  - Apply a voltage clamp across the membrane and record the single-channel currents at various holding potentials (e.g., from -60 mV to +60 mV).[9]
  - Determine the single-channel conductance of the open state, which is typically around 4
     nS in 1 M KCI.[5]
- Introduce AKOS-22:
  - $\circ$  Add **AKOS-22** to the cis chamber to achieve the desired final concentration (e.g., in the range of 1-50  $\mu$ M).
  - Allow for an incubation period (e.g., 15-30 minutes) for the compound to interact with the VDAC1 channels.
- Record VDAC1 Activity in the Presence of AKOS-22:
  - Record the channel currents again under the same voltage protocol as in step 3.
  - Analyze the data to determine any changes in channel conductance, open probability, and voltage dependence. A reduction in conductance, particularly in the -40 to +40 mV range, indicates inhibition by AKOS-22.[6]



- Data Analysis:
  - Calculate the single-channel conductance (γ = I/V, where I is the current and V is the voltage).
  - Compare the conductance and open probability of VDAC1 before and after the addition of AKOS-22.

Caption: Workflow for Electrophysiological Measurement of VDAC1 Inhibition.

## **VDAC1 Oligomerization Assay using BRET**

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the oligomerization of VDAC1 in living cells and its inhibition by **AKOS-22**.[6]

Objective: To quantify the inhibitory effect of AKOS-22 on VDAC1 oligomerization.

#### Materials:

- Mammalian cell line (e.g., HEK293T)
- Expression plasmids: VDAC1-Renilla luciferase (RLuc) and VDAC1-GFP2[6]
- Cell culture reagents
- Transfection reagent
- BRET substrate (e.g., coelenterazine h)
- AKOS-22 stock solution
- Apoptosis-inducing agent (e.g., staurosporine)
- Luminometer capable of reading dual wavelengths (for RLuc and GFP2 emission)

#### Protocol:

Cell Culture and Transfection:



- Culture cells to an appropriate confluency in a white, clear-bottom 96-well plate.
- Co-transfect the cells with the VDAC1-RLuc (donor) and VDAC1-GFP2 (acceptor) plasmids.
- Compound Treatment:
  - After 24-48 hours of transfection, treat the cells with varying concentrations of AKOS-22 (e.g., 0.1-50 μM) for a specified pre-incubation time (e.g., 2 hours).
- Induction of Oligomerization:
  - Induce VDAC1 oligomerization by adding an apoptosis-inducing agent (e.g., staurosporine) to the wells (except for the negative control).
- BRET Measurement:
  - Add the BRET substrate to each well.
  - Immediately measure the luminescence at the emission wavelengths for RLuc (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) using a luminometer.
- Data Analysis:
  - Calculate the BRET ratio: (Emission at GFP2 wavelength) / (Emission at RLuc wavelength).
  - Normalize the BRET ratios to the vehicle-treated control.
  - Plot the normalized BRET ratio against the concentration of AKOS-22 to determine the IC50 value. A 50% inhibition of VDAC1 oligomerization by AKOS-22 has been observed at approximately 7.5 μΜ.[6]





Click to download full resolution via product page

Caption: BRET Assay Principle for VDAC1 Oligomerization.

## **Mitochondrial Membrane Potential Assay**

This fluorescence-based assay indirectly assesses VDAC1 function by measuring changes in mitochondrial membrane potential ( $\Delta\Psi m$ ), a key indicator of mitochondrial health. VDAC1 dysfunction can lead to a collapse of  $\Delta\Psi m$ .

Objective: To determine the effect of **AKOS-22** on mitochondrial membrane potential as an indirect measure of VDAC1 inhibition.

#### Materials:

- Mammalian cell line (e.g., HeLa)
- · Cell culture reagents
- Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or DilC1(5))[10][11]
- AKOS-22 stock solution
- Positive control for mitochondrial depolarization (e.g., CCCP)
- Fluorescence microscope or plate reader



#### Protocol:

- Cell Culture and Treatment:
  - Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
  - Treat the cells with various concentrations of AKOS-22 for a defined period (e.g., 24 hours). Include untreated cells and cells treated with CCCP as controls.
- Staining with Fluorescent Dye:
  - Remove the culture medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
  - For JC-1, healthy mitochondria with a high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with a low ΔΨm will show green fluorescence (JC-1 monomers).[10]
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
  - For JC-1, measure the fluorescence at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~535/590 nm) wavelengths.[12]
- Data Analysis:
  - For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
  - Compare the fluorescence ratio in AKOS-22-treated cells to that of the untreated and CCCP-treated controls.





Click to download full resolution via product page

Caption: Logical Relationship of VDAC1 Inhibition and Mitochondrial Depolarization.

### **Data Presentation**

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: Electrophysiological Data for VDAC1 Inhibition by AKOS-22

| Parameter                       | Control (No AKOS-22)     | + AKOS-22 (Concentration) |
|---------------------------------|--------------------------|---------------------------|
| Single-Channel Conductance (nS) | ~4.0 (in 1 M KCl)[5]     | Reduced                   |
| Open Probability                | High at ±10 mV[13]       | Decreased                 |
| Voltage Dependence              | Gating at > ±30-40 mV[1] | Altered                   |

Table 2: VDAC1 Oligomerization Inhibition by AKOS-22



| Compound | Assay | IC50 Value |
|----------|-------|------------|
| AKOS-22  | BRET2 | ~7.5 μM[6] |

Table 3: Effect of AKOS-22 on Mitochondrial Membrane Potential

| Treatment               | Red/Green Fluorescence<br>Ratio (JC-1) | Interpretation               |
|-------------------------|----------------------------------------|------------------------------|
| Untreated Control       | High                                   | Healthy Mitochondria         |
| AKOS-22                 | Concentration-dependent decrease       | Mitochondrial Depolarization |
| CCCP (Positive Control) | Low                                    | Complete Depolarization      |

## Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effects of **AKOS-22** on VDAC1. By employing a combination of direct biophysical measurements, cell-based functional assays, and indirect indicators of mitochondrial health, a comprehensive understanding of the compound's mechanism of action can be achieved. These techniques are crucial for the continued development and characterization of VDAC1 inhibitors as potential therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

#### Methodological & Application





- 3. Reconstitution of purified VDAC1 into a lipid bilayer and recording of channel conductance
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, gating and interactions of the voltage-dependent anion channel PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 11. 线粒体膜电位检测DilC1(5)试剂盒实验方案-赛默飞| Thermo Fisher Scientific CN |
  Thermo Fisher Scientific CN [thermofisher.cn]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. VDAC1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Techniques for Measuring VDAC1 Inhibition by AKOS-22]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665674#techniques-for-measuring-vdac1-inhibition-by-akos-22]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com